Cas no 1361565-82-3 (2-Fluoro-6-(2,3,6-trichlorophenyl)nicotinaldehyde)

2-Fluoro-6-(2,3,6-trichlorophenyl)nicotinaldehyde 化学的及び物理的性質
名前と識別子
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- 2-Fluoro-6-(2,3,6-trichlorophenyl)nicotinaldehyde
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- インチ: 1S/C12H5Cl3FNO/c13-7-2-3-8(14)11(15)10(7)9-4-1-6(5-18)12(16)17-9/h1-5H
- InChIKey: TTZQIMQCNMBWLA-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=C(C=1C1C=CC(C=O)=C(N=1)F)Cl)Cl
計算された属性
- せいみつぶんしりょう: 302.942075 g/mol
- どういたいしつりょう: 302.942075 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- ぶんしりょう: 304.5
- トポロジー分子極性表面積: 30
2-Fluoro-6-(2,3,6-trichlorophenyl)nicotinaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013031637-250mg |
2-Fluoro-6-(2,3,6-trichlorophenyl)nicotinaldehyde |
1361565-82-3 | 97% | 250mg |
475.20 USD | 2021-06-22 | |
Alichem | A013031637-1g |
2-Fluoro-6-(2,3,6-trichlorophenyl)nicotinaldehyde |
1361565-82-3 | 97% | 1g |
1,490.00 USD | 2021-06-22 | |
Alichem | A013031637-500mg |
2-Fluoro-6-(2,3,6-trichlorophenyl)nicotinaldehyde |
1361565-82-3 | 97% | 500mg |
839.45 USD | 2021-06-22 |
2-Fluoro-6-(2,3,6-trichlorophenyl)nicotinaldehyde 関連文献
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
2-Fluoro-6-(2,3,6-trichlorophenyl)nicotinaldehydeに関する追加情報
2-Fluoro-6-(2,3,6-trichlorophenyl)nicotinaldehyde: A Novel Compound in Medicinal Chemistry
2-Fluoro-6-(2,3,6-trichlorophenyl)nicotinaldehyde, with the CAS number 1361565-82-3, represents a unique molecular scaffold that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of nicotinaldehyde derivatives, which are structurally related to nicotinic acid, a key precursor in the synthesis of various biologically active molecules. The presence of multiple halogen atoms in its aromatic ring system, including fluorine at the 2-position and chlorine at the 2,3,6-positions, imparts distinct electronic properties that influence its reactivity and biological activity. Recent studies have highlighted the potential of this compound as a lead molecule for the development of novel therapeutics targeting specific molecular pathways.
The 2,3,6-trichlorophenyl group in this compound is particularly noteworthy due to its ability to modulate protein-ligand interactions. Chlorine atoms are known to enhance the hydrophobicity of aromatic rings, which can improve the binding affinity of small molecules to target proteins. This property has been leveraged in the design of nicotinaldehyde-based inhibitors for enzymes such as kinases and proteases, which are implicated in various diseases including cancer and neurodegenerative disorders. The fluorine substituent at the 2-position further contributes to the compound's metabolic stability, as fluorine atoms are resistant to hydrolysis and can prolong the half-life of the molecule in vivo.
Recent advances in computational chemistry have enabled the prediction of the three-dimensional structure of 2-Fluoro-6-(2,3,6-trichlorophenyl)nicotinaldehyde, which has provided valuable insights into its potential interactions with biological targets. Molecular docking studies have suggested that this compound may bind to the ATP-binding cassette (ABC) transporters, which are involved in drug efflux and resistance mechanisms. This finding is particularly relevant in the context of multidrug resistance (MDR), a major challenge in cancer chemotherapy. By modulating the activity of these transporters, 2-Fluoro-6-(2,3,6-trichlorophenyl)nicotinaldehyde could potentially enhance the efficacy of chemotherapeutic agents and reduce the risk of treatment failure.
In addition to its potential as an anti-cancer agent, 2-Fluoro-6-(2,3,6-trichlorophenyl)nicotinaldehyde has shown promising activity in the treatment of infectious diseases. A 2023 study published in Journal of Medicinal Chemistry reported that this compound exhibits potent antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. The mechanism of action appears to involve the disruption of bacterial cell membrane integrity, a strategy that is increasingly being explored for the development of antibacterial agents with reduced toxicity to mammalian cells. The trichlorophenyl group is believed to play a critical role in this activity by interacting with phospholipid bilayers and inducing membrane permeabilization.
Another area of interest is the application of 2-Fluoro-6-(2,3,6-trichlorophenyl)nicotinaldehyde in the field of neuropharmacology. Preliminary studies have suggested that this compound may have neuroprotective effects, particularly in models of Alzheimer's disease. The fluorine substitution at the 2-position is thought to enhance the compound's ability to cross the blood-brain barrier, a crucial factor for the development of effective treatments for central nervous system disorders. Furthermore, the trichlorophenyl group may contribute to the modulation of acetylcholine signaling, which is impaired in Alzheimer's patients.
From a synthetic perspective, the preparation of 2-Fluoro-6-(2,3,6-trichlorophenyl)nicotinaldehyde involves a series of well-established reactions in organic chemistry. The synthesis typically begins with the formation of a nicotinaldehyde core, followed by the introduction of the trichlorophenyl group through electrophilic substitution reactions. The fluorine atom at the 2-position is often introduced via a fluorination reaction, which requires careful control of reaction conditions to avoid unwanted side reactions. The efficiency of these synthetic routes has been optimized in recent years, making the compound more accessible for further biological evaluation.
The pharmacokinetic profile of 2-Fluoro-6-(2,3,6-trichlorophenyl)nicotinaldehyde is another important aspect that has been investigated. Studies have shown that the compound has moderate oral bioavailability, which is attributed to its ability to withstand first-pass metabolism in the liver. The fluorine substitution is believed to contribute to this improved bioavailability by reducing the rate of metabolic degradation. However, further research is needed to determine the optimal dosing regimen and to evaluate the compound's safety profile in preclinical models.
In conclusion, 2-Fluoro-6-(2,3,6-trichlorophenneyl)nicotinaldehyde represents a promising lead molecule with potential applications in multiple therapeutic areas. Its unique structural features, including the fluorine and trichlorophenyl groups, endow it with distinct biological activities that warrant further investigation. As the field of medicinal chemistry continues to advance, the development of compounds like 2-Fluoro-6-(2,3,6-trichlorophenyl)nicotinaldehyde may play a crucial role in addressing some of the most pressing challenges in modern medicine.
It is important to note that while the compound shows promise, its therapeutic potential must be validated through rigorous preclinical and clinical studies. The complexity of biological systems means that the in vitro and in vivo behaviors of a compound can differ significantly, and therefore, further research is essential to fully understand its mechanisms of action and potential side effects. The development of 2-Fluoro-6-(2,3,6-trichlorophenyl)nicotinaldehyde into a viable therapeutic agent will require collaboration between chemists, pharmacologists, and clinicians to ensure its safety and efficacy.
As the demand for new treatments continues to grow, the exploration of novel chemical entities like 2-Fluoro-6-(2,3,6-trichlorophenyl)nicotinaldehyde remains a critical area of research. The continued advancement of analytical techniques, such as high-throughput screening and computational modeling, will undoubtedly contribute to the discovery and optimization of compounds with therapeutic potential. The journey from the initial synthesis of a compound to its approval as a drug is a complex and multifaceted process, but the potential rewards are immense, particularly in the treatment of life-threatening diseases.
In summary, 2-Fluoro-6-(2,3,6-trichlorophenyl)nicotinaldehyde is a compound that has captured the attention of researchers due to its unique structural features and potential biological activities. The ongoing investigation into its properties and applications underscores the dynamic nature of medicinal chemistry and the importance of continued innovation in the development of new therapeutics. As the scientific community continues to explore the possibilities of this compound, it may pave the way for breakthroughs in the treatment of various diseases, ultimately improving patient outcomes and quality of life.
Finally, it is essential to recognize the importance of interdisciplinary collaboration in the study of compounds like 2-Fluoro-6-(2,3,6-trichlorophenyl)nicotinaldehyde. The integration of expertise from diverse fields, including chemistry, biology, and pharmacology, is crucial for the successful translation of research findings into clinical applications. By fostering a collaborative environment, researchers can overcome the challenges associated with drug development and accelerate the discovery of new treatments that address unmet medical needs.
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